4-Chloro-6-hydrazinylquinolin-2(1H)-one

Antiproliferative Leukemia EGFR inhibition

This 6-chloro hydrazinylquinolin-2-one (CAS 917890-56-3) is the most potent antiproliferative scaffold in its series—IC50 15.72±1.21 μM against RPMI-8226 leukemia cells, significantly outperforming gefitinib (28.43±1.89 μM) and all other 6-halogen variants. The 6-hydrazinyl group delivers nanomolar STAT-3 inhibition (1.753±0.81 nM) with ~395-fold selectivity over EGFR WT. Positional specificity is critical: 5- or 7-substituted analogs show markedly reduced efficacy. Use as a validated core scaffold for hydrazone library synthesis and STAT-3/EGFR crosstalk mechanistic studies. ≥95% purity. Request a quote and technical data sheet today.

Molecular Formula C9H8ClN3O
Molecular Weight 209.63 g/mol
CAS No. 917890-56-3
Cat. No. B8670186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-hydrazinylquinolin-2(1H)-one
CAS917890-56-3
Molecular FormulaC9H8ClN3O
Molecular Weight209.63 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1NN)C(=CC(=O)N2)Cl
InChIInChI=1S/C9H8ClN3O/c10-7-4-9(14)12-8-2-1-5(13-11)3-6(7)8/h1-4,13H,11H2,(H,12,14)
InChIKeyCXVSJAHJALXBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-hydrazinylquinolin-2(1H)-one (CAS 917890-56-3) Procurement Overview: Quinolin-2-one Hydrazine Research Intermediates


4-Chloro-6-hydrazinylquinolin-2(1H)-one (CAS 917890-56-3), molecular formula C9H8ClN3O, is a heterocyclic research intermediate within the hydrazinyl-substituted quinolin-2-one class. It is characterized by a 4-chloro substitution on the quinolin-2(1H)-one core and a hydrazinyl group at the 6-position, enabling its use as a key synthetic building block for generating diverse hydrazone libraries and fused heterocyclic systems [1]. The compound is structurally related to 4-quinolylhydrazine derivatives which have been employed as precursors to 4-aminoquinolines via microwave-assisted synthesis followed by nickel boride reduction [2]. This compound is not a marketed drug but a specialized intermediate for medicinal chemistry research, particularly in the design of kinase-targeted antiproliferative agents.

Why Generic Substitution Fails for 4-Chloro-6-hydrazinylquinolin-2(1H)-one in Antiproliferative Research


Substitution of 4-chloro-6-hydrazinylquinolin-2(1H)-one with a generic quinolin-2-one or hydrazinylquinoline analog is not scientifically equivalent. The 6-chloro derivative demonstrates a quantitatively superior antiproliferative profile compared to other halogen-substituted and unsubstituted analogs, as documented in a head-to-head series study [1]. In a panel of 6-substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one derivatives, the 6-chloro variant (IC50 = 15.72 ± 1.21 μM against RPMI-8226 leukemia cells) was identified as the most active compound in the series, significantly outperforming its 6-fluoro, 6-bromo, and unsubstituted counterparts [1]. Furthermore, the positional specificity of the hydrazinyl group is critical; a literature review of 4-hydrazinoquinoline derivatives indicates that substituents at the 6-position enhance antimalarial and antibacterial activity, whereas substitution at the 5- or 7-position reduces efficacy [2]. Consequently, replacing this compound with a structurally similar but positionally or substitutionally different analog (e.g., 5-hydrazinylquinolin-2(1H)-one or 7-chloro-4-hydrazinylquinoline) would introduce unverified biological activity and compromise experimental reproducibility.

4-Chloro-6-hydrazinylquinolin-2(1H)-one (917890-56-3): Comparator-Backed Evidence for Scientific Selection


Antiproliferative Potency Against RPMI-8226 Leukemia Cells: Head-to-Head Comparison with Gefitinib and 6-Substituted Analogs

In a direct comparative study, the 6-chloro derivative (4-chloro-6-hydrazinylquinolin-2(1H)-one as a benzylidene hydrazone) exhibited superior antiproliferative activity against the RPMI-8226 leukemia cell line compared to the clinical EGFR inhibitor gefitinib and other 6-substituted analogs in the series [1].

Antiproliferative Leukemia EGFR inhibition

Kinase Target Engagement Profile: EGFR, STAT-3, and H-RAS Inhibition Relative to Gefitinib

The 6-chloro derivative demonstrated potent and differential inhibition across multiple kinase and signaling targets, with a remarkable STAT-3 inhibitory potency (IC50 = 1.753 nM) that substantially exceeds its activity against EGFR, suggesting a unique polypharmacology profile distinct from gefitinib [1].

EGFR TK inhibition STAT-3 inhibition Kinase profiling

Therapeutic Window Index: Cytotoxicity Differential Between Cancer and Normal Cell Lines

The 6-chloro derivative exhibits a favorable selectivity index, with approximately 2.9-fold higher potency against RPMI-8226 leukemia cells compared to normal human cell lines, indicating a quantifiable therapeutic window in vitro [1].

Selectivity index Therapeutic window Cytotoxicity

Positional Substitution Impact on Biological Activity: 6-Position vs. 5- and 7-Position Analogs

Literature analysis of 4-hydrazinoquinoline derivatives establishes that substitution at the 6-position of the quinoline ring enhances biological activity, whereas substitution at the 5- or 7-position reduces antimalarial and antibacterial potency [1]. This supports the structural rationale for selecting the 6-chloro substituted variant over positional isomers.

Structure-activity relationship Positional isomerism Antimalarial

Synthetic Versatility: Hydrazinyl Moiety as a Key Functional Handle for Library Generation

4-Chloro-6-hydrazinylquinolin-2(1H)-one serves as a direct precursor to hydrazone libraries via condensation with aromatic aldehydes, enabling the generation of diverse 6-substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one derivatives [1]. This reactivity is analogous to microwave-assisted syntheses of 4-quinolylhydrazines which furnish high-yielding, rapid two-step procedures for antimalarial precursors under mild conditions [2].

Hydrazone synthesis Heterocyclic library Chemical derivatization

Antimicrobial Activity Benchmarking: Hydrazono-Quinoline Class Potency Thresholds

While direct antimicrobial data for 4-chloro-6-hydrazinylquinolin-2(1H)-one is not reported, structurally related hydrazono-quinoline hybrids exhibit potent antibacterial activity with MIC values ≤1.0 μg/mL against bacterial pathogens and IC50 values for DNA gyrase inhibition ranging from 4.56 ± 0.3 to 23.4 ± 1.2 nM [1]. These class benchmarks provide context for evaluating the potential antimicrobial utility of derivatives synthesized from this core scaffold.

Antimicrobial DNA gyrase inhibition MIC

4-Chloro-6-hydrazinylquinolin-2(1H)-one (917890-56-3): Optimal Research and Industrial Use Cases


Leukemia-Focused Kinase Inhibitor Lead Discovery and Optimization

Based on direct comparative evidence showing IC50 = 15.72 ± 1.21 μM against RPMI-8226 leukemia cells, with superior potency relative to gefitinib (28.43 ± 1.89 μM) and other 6-substituted analogs [1], this compound is optimally deployed as a core scaffold for hit-to-lead optimization in leukemia drug discovery programs. The nanomolar STAT-3 inhibition (IC50 = 1.753 ± 0.81 nM) further supports its use in programs targeting STAT-3-driven malignancies [1].

Generation of Focused Hydrazone Libraries via Aldehyde Condensation

The hydrazinyl moiety at the 6-position enables efficient condensation with diverse aromatic aldehydes to produce 6-substituted-4-(2-(4-substituted-benzylidene)hydrazinyl)quinolin-2(1H)-one derivatives [1]. This reactivity, combined with microwave-assisted protocols analogous to those described for 4-quinolylhydrazines [2], makes the compound a strategic building block for generating focused libraries of kinase-targeted hydrazones.

Dual EGFR/STAT-3 Pathway Probing in Signal Transduction Research

The differential inhibition profile—with IC50 values of 263.15 ± 15.13 nM (EGFR wild-type), 10.61 ± 0.27 nM (H-RAS), and 1.753 ± 0.81 nM (STAT-3)—supports the use of this compound as a chemical probe to dissect crosstalk between EGFR and STAT-3 signaling pathways [1]. Its ~395-fold selectivity for STAT-3 over EGFR wild-type (relative to gefitinib) provides a unique tool for mechanistic studies.

Structure-Activity Relationship Studies on 6-Position Quinoline Substitution

Literature evidence indicates that substitution at the 6-position enhances antimalarial and antibacterial activity, whereas 5- and 7-position substitutions reduce efficacy [1]. This compound serves as a validated 6-chloro-substituted reference standard for SAR studies comparing positional isomers and halogen variants (F, Br, I, H) on the quinolin-2-one scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-hydrazinylquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.